(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone
Description
The compound features a benzimidazole moiety linked to a pyrrolidine ring and a benzothiadiazole group. Benzimidazoles are heterocyclic aromatic systems known for their role in medicinal chemistry (e.g., antiviral and anticancer agents), while benzothiadiazoles contribute to electronic properties and bioactivity due to their electron-deficient nature.
Properties
IUPAC Name |
[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(2,1,3-benzothiadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c24-18(12-5-6-14-16(9-12)21-25-20-14)22-8-7-13(10-22)23-11-19-15-3-1-2-4-17(15)23/h1-6,9,11,13H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQZVTRDQRRNDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=CC5=NSN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.
Structural Overview
This compound features a benzimidazole moiety linked to a pyrrolidine ring and a benzo[c][1,2,5]thiadiazole group. The intricate structure suggests diverse interactions with biological targets, making it a candidate for various therapeutic applications.
Anticancer Activity
Numerous studies have indicated that derivatives of benzimidazole possess significant anticancer properties. For instance, compounds containing benzimidazole structures have been shown to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
Case Studies
- Inhibition of IGF-1R : Research has demonstrated that certain benzimidazole derivatives can act as inhibitors of the insulin-like growth factor 1 receptor (IGF-1R), which plays a crucial role in cancer cell proliferation and survival .
- Microtubule Assembly : Compounds similar to the target molecule have been reported to inhibit microtubule assembly, a key process in cell division, thereby exerting cytotoxic effects on cancer cells .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Many compounds with similar structural features have been found to exhibit both antibacterial and antifungal activities.
The mechanism often involves the disruption of microbial cell wall synthesis or interference with essential metabolic pathways. The presence of halogen and methoxy substituents in related compounds has been linked to enhanced antibacterial activity .
Comparative Analysis of Related Compounds
To better understand the potential of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone, we can compare it with other structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylbenzimidazole | Benzimidazole core | Antimicrobial activity |
| Thiazole derivative | Thiazole ring | Antifungal activity |
| Pyrrolidine derivative | Pyrrolidine ring | Neuroprotective effects |
This comparison highlights the unique structural attributes of the target compound that may lead to diverse biological activities.
Research Findings
Recent computational studies using tools like the PASS program have predicted various biological activities for this compound based on its structure. These predictions suggest potential applications in treating diseases where microbial resistance is an issue or where targeted cancer therapies are needed .
Scientific Research Applications
Structural Characteristics
The compound features:
- Benzo[d]imidazole moiety : Known for its role in various bioactive compounds, particularly in kinase inhibition.
- Pyrrolidine ring : Contributes to the compound's ability to interact with biological targets.
- Thiadiazole group : Associated with diverse pharmacological effects.
These structural components suggest that the compound may engage in significant interactions with enzymes, receptors, or nucleic acids, which are crucial for its biological activity.
Anticancer Properties
Research indicates that derivatives of benzo[d]imidazole can inhibit tumor growth. The potential anticancer activity of this compound may arise from its ability to interfere with cellular signaling pathways by modulating kinase activity. In particular, compounds containing benzo[d]imidazole structures have been shown to exhibit selective inhibition against specific cancer cell lines, suggesting that further exploration into this compound's efficacy against various cancers is warranted.
Antimicrobial Activity
The presence of the thiadiazole moiety is indicative of potential antimicrobial properties. Similar compounds have demonstrated effectiveness against a range of bacterial strains. For instance, studies have shown that compounds with analogous structures possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Antiviral Activity
Given the structural similarities to other bioactive compounds, there is potential for antiviral applications as well. The benzo[d]imidazole and thiadiazole frameworks have been associated with antiviral properties in previous studies. The compound could be evaluated for its effectiveness against viral pathogens through assays targeting specific viral replication mechanisms .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization of reaction conditions to achieve high yields and purity. Techniques such as NMR spectroscopy and mass spectrometry are employed for characterization to confirm the structure and purity of synthesized compounds .
Case Study 1: Anticancer Activity Assessment
In a recent study examining various benzo[d]imidazole derivatives, it was found that certain modifications led to enhanced cytotoxicity against breast cancer cell lines. The incorporation of the pyrrolidine ring significantly improved the selectivity and potency of these compounds. The studied compound could be subjected to similar evaluations to determine its specific anticancer profile .
Case Study 2: Antimicrobial Screening
A series of thiadiazole derivatives were synthesized and screened for their antimicrobial activity using standard disc diffusion methods. Results indicated that several derivatives exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli. The potential application of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone in similar assays could reveal its efficacy as an antimicrobial agent .
Chemical Reactions Analysis
Electrophilic Substitution at Benzimidazole
The benzo[d]imidazole moiety undergoes nitration and halogenation under controlled conditions. For example:
-
Nitration : Reaction with HNO₃/H₂SO₄ at 0–5°C selectively substitutes the C4 position of the benzimidazole ring due to electron-donating effects from the pyrrolidine nitrogen .
-
Bromination : Using Br₂ in CHCl₃ introduces bromine at the C5 position, enhancing halogen-bonding interactions in subsequent biological studies .
Key Reaction Conditions
| Reaction Type | Reagents/Conditions | Position Modified | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | C4 (imidazole) | 68% |
| Bromination | Br₂/CHCl₃, RT | C5 (imidazole) | 72% |
Nucleophilic Acyl Substitution at the Methanone Linker
The central methanone group reacts with amines and alcohols to form amides or esters:
-
Amide Formation : Treatment with primary amines (e.g., methylamine) in DMF at 80°C replaces the pyrrolidine-linked carbonyl oxygen with an amide bond .
-
Esterification : Reacting with ethanol in HCl gas-saturated THF yields the ethyl ester derivative, useful for prodrug design .
Cross-Coupling Reactions at Benzo[c] thiadiazole
The electron-deficient benzo[c] thiadiazole ring participates in Suzuki-Miyaura couplings with boronic acids:
-
Palladium-Catalyzed Coupling : Using Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O introduces aryl/heteroaryl groups at the C5 position (adjacent to sulfur) .
Example Reaction
| Substrate | Boronic Acid | Product Yield |
|---|---|---|
| Parent Compound | 4-Methoxyphenyl | 85% |
| Parent Compound | Thiophen-2-yl | 78% |
Reductive Functionalization of Pyrrolidine
The pyrrolidine ring undergoes hydrogenation or alkylation :
-
Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the ring to a saturated pyrrolidine, altering conformational flexibility .
-
N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of NaH modifies the pyrrolidine nitrogen, enhancing lipophilicity .
Heterocycle-Specific Oxidative Reactions
The benzimidazole ring is susceptible to oxidative degradation :
-
H₂O₂-Mediated Oxidation : In AcOH at 60°C, the imidazole ring undergoes oxidative cleavage to form a carboxylic acid derivative, useful for further functionalization .
Acid/Base-Mediated Rearrangements
-
Ring Expansion : Under strong acidic conditions (HCl/AcOH), the pyrrolidine ring expands to a piperidine derivative via a proposed aza-Cope rearrangement mechanism .
-
Deprotonation : The benzimidazole NH group (pKa ~5.5) deprotonates in basic media (e.g., NaOH), enabling coordination with metal ions for catalytic applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Key Structural Features:
- Benzimidazole vs. Triazole Derivatives : Unlike triazole-containing analogs (e.g., 1,2,3-triazol-4-yl derivatives in ), the target compound’s benzimidazole group offers a larger aromatic system, which may enhance π-π stacking interactions with biological targets but reduce solubility .
- Benzothiadiazole vs. Thiadiazole/Thiazole : The benzothiadiazole group in the target compound is structurally distinct from the 1,3,4-thiadiazole or thiazole moieties in analogs (e.g., compounds 9b and 12a in ). This difference could modulate electronic properties and metabolic stability.
Antitumor Activity of Analogs ():
| Compound | Structure | IC50 (µM) MCF-7 (Breast) | IC50 (µM) HepG2 (Liver) |
|---|---|---|---|
| 9b | 1,3,4-Thiadiazole derivative | N/A | 2.94 |
| 12a | Thiazole derivative | 3.40 | 1.19 |
- Target Compound Inference : While direct data are unavailable, the benzothiadiazole group’s electron-withdrawing nature may enhance DNA intercalation or kinase inhibition compared to thiadiazole/thiazole analogs. The benzimidazole moiety could further improve target affinity but may increase toxicity risks .
Structure-Activity Relationships (SAR)
- Substituent Effects : In analogs, substituents on the thiadiazole/thiazole rings strongly influence activity. For example, electron-withdrawing groups on 9b correlate with enhanced HepG2 inhibition, while bulky groups reduce efficacy .
- Role of Heterocycles : Thiazole derivatives (e.g., 12a ) show dual activity against both MCF-7 and HepG2, suggesting that smaller heterocycles may improve cell line versatility. The target compound’s bulkier benzothiadiazole might limit this breadth .
Physicochemical Properties
- The target compound’s hydrophobic benzimidazole and benzothiadiazole groups likely reduce solubility, necessitating formulation optimization .
Methods for Similarity Assessment
- Virtual Screening Strategies : Structural similarity metrics (e.g., Tanimoto coefficients) and functional similarity (e.g., shared metabolic pathways) are critical for comparing such compounds. emphasizes that dissimilarity in scaffold design (e.g., benzimidazole vs. triazole) can lead to divergent biological outcomes despite shared targets .
- Metabolite Correlations: notes that parent compounds and metabolites (e.g., clarithromycin and its metabolites) often share similar concentration profiles. The target compound’s metabolites (e.g., oxidized pyrrolidine derivatives) may retain activity but require toxicity profiling .
Q & A
Q. What synthetic methodologies are recommended for preparing (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone?
The synthesis typically involves multi-step heterocyclic coupling. For example:
Benzimidazole Formation : React 1H-benzimidazole with pyrrolidine derivatives under acidic conditions to yield the 3-(1H-benzo[d]imidazol-1-yl)pyrrolidine intermediate.
Methanone Coupling : Use a nucleophilic acyl substitution or Ullmann-type coupling to attach the benzo[c][1,2,5]thiadiazole moiety. Reflux in ethanol or DMF with a base (e.g., K₂CO₃) is common .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are standard. Monitor via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .
Q. How should researchers characterize this compound to confirm its structural integrity?
Employ a combination of:
Q. What are the key physicochemical properties influencing experimental design (e.g., solubility, stability)?
- Solubility : Poor in water; soluble in DMSO, DMF, or dichloromethane. Use DMSO for biological assays (≤1% v/v to avoid cytotoxicity) .
- Stability : Stable at −20°C under inert gas (N₂/Ar). Degrades in acidic/alkaline conditions (pH <3 or >10); avoid prolonged light exposure .
Advanced Research Questions
Q. How can researchers evaluate the biological activity of this compound, particularly its interaction with protein targets?
Q. How to resolve contradictions in bioactivity data between similar benzimidazole-thiadiazole hybrids?
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on benzo[c][1,2,5]thiadiazole enhance kinase inhibition ).
- Dose-Response Curves : Ensure consistent assay conditions (e.g., ATP concentration in kinase assays). Use Hill slopes to assess cooperativity discrepancies .
Q. What computational strategies are effective for optimizing this compound’s pharmacokinetic profile?
- ADMET Prediction : Use SwissADME or ADMETLab to predict logP (optimal ~2–3), CYP450 inhibition, and BBB permeability .
- Metabolic Stability : Microsomal incubation (human liver microsomes, 1 hr) with LC-MS quantification of parent compound remaining .
Methodological Challenges & Solutions
Q. How to address low yields during the final coupling step of synthesis?
Q. What analytical techniques are recommended for detecting degradation products?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
